molecular formula C11H16ClF2N5 B12221040 1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12221040
M. Wt: 291.73 g/mol
InChI Key: QMXYHEVUYWXNDU-UHFFFAOYSA-N
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Description

The compound 1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a pyrazole-based amine derivative characterized by a difluoroethyl substituent on the pyrazole ring and a 2-ethylpyrazol-3-ylmethyl group attached to the amine. Its hydrochloride salt form enhances solubility, a common feature in pharmaceutical intermediates or bioactive molecules.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-2-18-10(3-4-15-18)6-14-9-5-16-17(7-9)8-11(12)13;/h3-5,7,11,14H,2,6,8H2,1H3;1H

InChI Key

QMXYHEVUYWXNDU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN(N=C2)CC(F)F.Cl

Origin of Product

United States

Preparation Methods

1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride belongs to a class of pyrazole derivatives characterized by difluoroethyl and ethylpyrazol moieties. The general synthetic strategy involves multiple steps including pyrazole ring formation, introduction of the difluoroethyl group, incorporation of the ethylpyrazol component, and final salt formation.

The synthesis typically follows this general pathway:

  • Preparation of the pyrazole ring structures
  • Functionalization with the difluoroethyl group
  • Coupling with the ethylpyrazol-3-yl component
  • Formation of the hydrochloride salt to enhance stability and solubility

General Synthetic Approaches for Pyrazole Core Structures

Cyclocondensation with Hydrazine Derivatives

The foundation of pyrazole synthesis often relies on cyclocondensation reactions. Several established methods exist for constructing the pyrazole core structure present in the target compound.

From 1,3-Diketones

One of the most common and straightforward approaches involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. This method, first developed by Knorr et al. in 1883, typically yields two regioisomers when using asymmetric diketones.

The general reaction can be represented as:

1,3-dicarbonyl + hydrazine derivative → pyrazole derivatives

In an optimized procedure described by Girish et al., nano-ZnO catalysis provides an efficient green protocol for the synthesis of 1,3,5-substituted pyrazoles through the condensation of phenylhydrazine with ethyl acetoacetate, achieving excellent yields up to 95% with short reaction times and simple workup procedures.

From Acetylenic Ketones

Another established approach involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This reaction pathway has been known for over a century but often results in a mixture of regioisomers that require separation.

Acetylenic ketone + hydrazine derivative → mixture of regioisomeric pyrazoles

Research by Guojing et al. demonstrated that using copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts can facilitate the synthesis of 1,3,5-trisubstituted pyrazoles in good yields (approximately 82%).

1,3-Dipolar Cycloaddition Methods

An alternative synthetic route utilizes 1,3-dipolar cycloaddition reactions, particularly those involving diazocarbonyl compounds.

He et al. investigated the reaction of ethyl α-diazoacetate with phenylpropargyl using zinc triflate as a catalyst. This 1,3-dipolar cycloaddition led to corresponding pyrazoles in good yields (89%). The simple reaction conditions, straightforward procedure, and good yields make this method potentially valuable for synthesizing pyrazole scaffolds similar to those in our target compound.

Table 1: Comparison of General Pyrazole Formation Methods

Method Starting Materials Catalysts Typical Yields Advantages Disadvantages
Cyclocondensation with 1,3-diketones 1,3-dicarbonyl compounds, hydrazine derivatives Nano-ZnO 60-95% High yields, short reaction times Potential regioselectivity issues
Acetylenic ketone approach Acetylenic ketones, hydrazine derivatives Copper triflate 66-88% Versatile substrate scope Formation of regioisomers
1,3-Dipolar cycloaddition Diazocarbonyl compounds, alkynes Zinc triflate 68-89% Regioselective, straightforward Requires handling of diazo compounds
In situ carbonyl formation Terminal alkynes, aldehydes Molecular iodine 68-99% High regioselectivity Multi-step process

Specific Synthesis of 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Synthesis of the Pyrazole Core Components

The synthesis of the target compound begins with the preparation of the individual pyrazole rings. For the 1-(2,2-difluoroethyl)pyrazol-4-amine component, a similar approach to that described by Harigae can be employed, where terminal alkynes react with aldehydes in the presence of molecular iodine and hydrazines to produce 3,5-substituted pyrazoles in good yields (68-99%) with high regioselectivity.

For the 1-ethylpyrazol-3-yl component, the ethylation of the pyrazole nitrogen is typically achieved using ethyl bromide in the presence of a base such as potassium carbonate in acetone or DMF, similar to procedures for preparing compounds like 1-ethyl-1H-pyrazol-4-amine.

Introduction of the Difluoroethyl Group

The incorporation of the difluoroethyl group onto the pyrazole nitrogen represents a critical step in the synthesis. This can be achieved through N-alkylation using difluoroethyl bromide or similar halides. Recent advances in the synthesis of N-fluoroalkylated heterocycles have improved the efficiency of this process.

Similar to the synthesis of 1-(2,2-difluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine, the introduction of the difluoroethyl group likely involves alkylation under basic conditions with careful control of temperature and reaction time to minimize side reactions.

Preparation of the Complete Structure

The coupling of the 1-(2,2-difluoroethyl)pyrazol-4-amine with the (1-ethylpyrazol-3-yl)methyl component typically involves a reductive amination or direct alkylation approach. This step requires careful control of reaction conditions to ensure selective N-alkylation rather than competing reactions.

Recent Advanced Synthetic Methods

Direct N-Substitution Approaches

An innovative method reported for the preparation of N-substituted pyrazoles involves direct reaction from primary aliphatic or aromatic amines. This approach uses O-(4-nitrobenzoyl)hydroxylamine with diketones at moderate temperatures (85°C) for relatively short reaction times (1.5h).

For example, the synthesis of 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole achieved 38% yield using this method. While the yields are moderate, the streamlined process offers advantages in terms of simplicity and reduced step count:

Primary amine + diketone + O-(4-nitrobenzoyl)hydroxylamine → N-substituted pyrazole

Multicomponent Reaction Strategies

A promising approach for synthesizing complex pyrazole derivatives involves multicomponent reactions. As described by Abdelkhalik et al., a three-component reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride in water with catalytic amounts of ammonium acetate provides a straightforward, sustainable approach for synthesizing 1H-pyrazole derivatives.

The general procedure involves:

  • Suspension of hydrazine dihydrochloride in water with ammonium acetate
  • Addition of enaminone and benzaldehyde
  • Refluxing for 1 hour followed by cooling and precipitate collection

This method can be adapted to synthesize more complex structures by carefully selecting the appropriate starting materials and reaction conditions.

N-Trifluoromethyl Pyrazole Synthesis

Recent developments in the synthesis of N-functionalized pyrazoles include a one-pot preparation of N-trifluoromethyl pyrazoles using di-Boc trifluoromethylhydrazine with various carbonyl compounds. While this specific method focuses on trifluoromethyl rather than difluoroethyl substitution, similar principles could be adapted for our target compound.

Optimization studies identified dichloromethane combined with strong acid as key for suppressing undesired side products. Despite the unstable nature of some intermediates, the procedure delivers a diverse array of N-functionalized pyrazoles in synthetically useful yields.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency and selectivity of pyrazole synthesis reactions. For cyclocondensation reactions involving hydrazine derivatives, polar protic solvents like ethanol are commonly used. However, research by Gosselin and colleagues found that aprotic dipolar solvents can provide better results for the regioselective synthesis of 1,3-substituted 1-arylpyrazoles from 1,3-dicarbonyl compounds.

For N-alkylation steps, DMF, DMSO, or acetone are typically employed to facilitate nucleophilic substitution reactions. The selection of solvent should consider factors such as solubility of reactants, reaction temperature, and potential for side reactions.

Catalyst Selection

Catalysts play a crucial role in enhancing reaction rates and controlling selectivity. For pyrazole formation, various catalysts have been employed:

  • Nano-ZnO for condensation of phenylhydrazine with ethyl acetoacetate (yields up to 95%)
  • Copper triflate combined with ionic liquids for synthesis of 1,3,5-triarylpyrazoles (yields around 82%)
  • Zinc triflate for 1,3-dipolar cycloaddition reactions (yields up to 89%)

The selection of an appropriate catalyst depends on the specific synthetic route and desired product characteristics.

Temperature and Reaction Time

Temperature and reaction time are critical parameters that require careful optimization:

  • For cyclocondensation reactions: Temperatures typically range from ambient to 120°C, with reaction times between 1-16 hours
  • For alkylation steps: Moderate temperatures (20-55°C) with reaction times of 6-24 hours
  • For salt formation: Lower temperatures (-5 to 25°C) for 1-2 hours to minimize decomposition

These parameters must be optimized for each step to maximize yield while minimizing side reactions and decomposition.

Table 3: Optimization Parameters for Key Synthetic Steps

Parameter Cyclocondensation N-Alkylation Coupling Reaction Salt Formation
Preferred Solvents Ethanol, isopropanol, water DMF, DMSO, acetone DMF, DCM, THF Diethyl ether, ethyl acetate
Optimal Temperature 80-120°C 20-55°C 25-85°C -5 to 25°C
Reaction Time 1-16h 6-24h 6-24h 1-2h
Catalysts/Additives Ammonium acetate, nano-ZnO, metal triflates Bases (K₂CO₃, Et₃N, NaH) HATU, EDC, HOBt None typically required
pH Conditions Slightly acidic to neutral Basic Basic Acidic

Comparative Analysis of Different Synthetic Routes

Efficiency Analysis

Different synthetic routes can be evaluated based on overall yield, step count, and resource requirements:

  • Linear synthesis approach : Building the pyrazole cores separately and then connecting them typically offers more control but requires more steps, potentially reducing overall yield (estimated overall yield: 15-30%)

  • Convergent synthesis : Preparing advanced intermediates that are connected in later stages can improve efficiency for complex molecules like our target compound (estimated overall yield: 25-40%)

  • Multicomponent reaction strategy : Using one-pot multicomponent reactions can significantly reduce step count and simplify purification, though sometimes at the cost of yield (estimated overall yield: 20-35%)

Green Chemistry Considerations

Modern synthesis approaches increasingly emphasize sustainable practices:

  • Water-based reactions: The procedure described by Abdelkhalik et al. uses water as a solvent with ammonium acetate as a catalyst, representing an environmentally friendly approach
  • Catalyst recyclability: Some catalysts, such as those used in the synthesis of 1,3,5-triarylpyrazoles, can be reused for multiple cycles without significant loss of activity
  • Atom economy: Multicomponent reactions typically offer better atom economy by incorporating most of the atoms from starting materials into the final product

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Difluoroethyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues, focusing on substituent variations and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Purity
1-(2,2-Difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride (Target) Likely C₁₁H₁₅ClF₂N₅ ~280 (estimated) 2-ethylpyrazol-3-ylmethyl, difluoroethyl Not explicitly listed
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride C₁₃H₂₀ClFN₅ 297.78 2-fluoroethyl, 1-ethyl-3-methylpyrazole 1856088-52-2
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride C₆H₁₀ClF₂N₃ 197.62 3-methyl, difluoroethyl 1197235-74-7 95%
1-(2-Fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride C₉H₁₇ClFN₃ 221.70 2-fluoroethyl, 3-methyl, N-propyl 1856068-11-5
1-(2,2-Difluoroethyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine C₁₃H₁₅F₂N₃O 267.28 3-methoxyphenylmethyl, difluoroethyl 1170969-82-0 95%
Key Observations:

Fluoroalkyl vs. Difluoroalkyl Substituents: The target compound’s difluoroethyl group (C-F₂) increases electronegativity and lipophilicity compared to monofluoroethyl analogues (e.g., C₉H₁₇ClFN₃, ). The fluoroethyl compound in (CAS 1856088-52-2) has a lower molecular weight (297.78 g/mol) than estimated for the target, reflecting the absence of a second fluorine atom.

Amine Side Chain Diversity :

  • The 2-ethylpyrazol-3-ylmethyl group in the target differs from bulkier substituents like 4-methoxy-3-(methoxymethyl)phenyl (CAS 1172372-04-1, ), which may influence solubility and target selectivity.

Biological Activity

1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound is characterized by a difluoroethyl group and a pyrazole ring, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The molecular formula of 1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is C11H16ClF2N5, with a molecular weight of 291.73 g/mol. The compound's structure includes:

PropertyValue
Molecular FormulaC11H16ClF2N5
Molecular Weight291.73 g/mol
IUPAC Name1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride
InChI KeyQMXYHEVUYWXNDU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The difluoroethyl group enhances the compound's binding affinity to specific enzymes and receptors, while the pyrazole moiety facilitates hydrogen bonding and hydrophobic interactions. These interactions lead to modulation of key biochemical pathways involved in cell proliferation and apoptosis.

Biological Activity

Research has indicated that 1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown sub-micromolar antiproliferative activity against a panel of cancer cell lines with GI50 values ranging from 0.127 to 0.560 μM . This suggests that the compound may serve as a potential candidate for cancer therapy.

Case Studies

  • Anticancer Activity : A study demonstrated that the compound effectively inhibited cell growth in ovarian cancer cells by reducing phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest and apoptosis .
  • Enzyme Inhibition : The compound has also been investigated for its role as an enzyme inhibitor. Its structural characteristics allow it to selectively inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation .

Pharmacological Properties

The pharmacological profile of 1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride includes:

PropertyValue
Antiproliferative ActivitySub-micromolar (GI50 = 0.127 - 0.560 μM)
CDK2 InhibitionPotent inhibitor (Ki = 0.005 µM)
Apoptosis InductionYes (in ovarian cancer cells)

Safety and Toxicology

Preliminary studies on the safety profile indicate that while the compound shows promising biological activity, further investigations are required to assess its toxicity and potential side effects in vivo. The metabolic stability in human liver microsomes suggests rapid clearance, which may impact its efficacy as a therapeutic agent .

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